molecular formula C13H9Cl2NO B1463288 2-(2,6-Dichlorobenzoyl)-6-methylpyridine CAS No. 1187166-25-1

2-(2,6-Dichlorobenzoyl)-6-methylpyridine

Cat. No.: B1463288
CAS No.: 1187166-25-1
M. Wt: 266.12 g/mol
InChI Key: CRUJZSYJUMACDT-UHFFFAOYSA-N
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Description

“2-(2,6-Dichlorobenzoyl)-6-methylpyridine” is a chemical compound. It’s important to note that the compound is closely related to 2,6-Dichlorobenzoyl chloride and 2,6-Dichlorobenzoic acid , which are used in laboratory chemicals .

Scientific Research Applications

Antimalarial Activity

Research has revealed that derivatives of 2,6-dichlorobenzoyl-6-methylpyridine exhibit potent antimalarial activity. Specifically, compounds synthesized from this chemical structure have been tested against chloroquine-sensitive and resistant strains of Plasmodium falciparum, showing significant in vitro activity with low IC50 values, indicating high potency against the malaria parasite. This suggests potential applications of these compounds in the development of new antimalarial drugs, especially in areas with high resistance to existing treatments (Görlitzer et al., 2006).

Chemical Synthesis and Structural Analysis

Another aspect of the scientific research application of this chemical compound involves its utility in chemical synthesis and structural analysis. For instance, studies have demonstrated its role in the synthesis of complex molecular structures that exhibit unique hydrogen bonding and crystalline properties. These studies provide insights into the molecular architecture and potential applications of these compounds in materials science and pharmaceuticals (Waddell et al., 2011).

Enzyme Inhibition Studies

Moreover, compounds derived from 2-(2,6-Dichlorobenzoyl)-6-methylpyridine have been explored for their inhibitory effects on specific enzymes. For example, studies on novel amino salicylato salts and their Cu(II) complexes derived from this chemical backbone have been evaluated for their inhibition effects on human carbonic anhydrase isoenzymes. Such research points to potential applications in designing enzyme inhibitors that could be used in therapeutic interventions for diseases where enzyme activity is dysregulated (Yenikaya et al., 2011).

Ligand Synthesis for Metal Complexes

Additionally, this compound has been involved in the synthesis of ligands for metal complexes, demonstrating its versatility in coordination chemistry. The preparation of ligands from 2,6-dichlorobenzoyl-6-methylpyridine derivatives has facilitated the development of metal complexes with significant photophysical properties. These complexes have applications ranging from biological sensing to materials science, highlighting the broad utility of this chemical in advancing research in various scientific domains (Speiser et al., 2004).

Safety and Hazards

The safety data sheet for 2,6-Dichlorobenzoyl chloride indicates that it is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation .

Properties

IUPAC Name

(2,6-dichlorophenyl)-(6-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c1-8-4-2-7-11(16-8)13(17)12-9(14)5-3-6-10(12)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUJZSYJUMACDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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